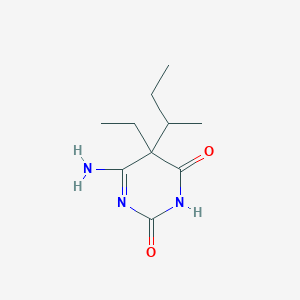![molecular formula C14H20N2O3 B5339388 N-(4-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5339388.png)
N-(4-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as MTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 289.36 g/mol.
Mecanismo De Acción
MTU exerts its anti-cancer activity by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. MTU binds to the colchicine-binding site on tubulin, leading to the destabilization of microtubules and the inhibition of cell division. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTU has been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. MTU has also been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential as an anti-cancer agent. In addition, MTU has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for lab experiments, including its high potency, low toxicity, and good pharmacokinetic properties. However, MTU has some limitations, including its low water solubility and the need for organic solvents for its administration.
Direcciones Futuras
There are several potential future directions for research on MTU. One area of research could be the development of novel formulations of MTU that increase its water solubility and improve its bioavailability. Another area of research could be the identification of biomarkers that predict the response of cancer cells to MTU. In addition, further studies could be conducted to investigate the potential of MTU as a combination therapy with other anti-cancer agents. Overall, MTU holds great promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
MTU can be synthesized through the reaction of N-(4-methoxyphenyl) ethylamine with tetrahydro-2-furan carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields MTU as the final product with a yield of 70-75%.
Aplicaciones Científicas De Investigación
MTU has been extensively studied for its potential applications as an anti-cancer agent. Studies have shown that MTU exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. MTU has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(13-4-3-9-19-13)15-14(17)16-11-5-7-12(18-2)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJHHANONJQISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)
![8-[2-(1H-pyrrol-1-yl)pentanoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5339309.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5339326.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5339332.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5339338.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B5339349.png)
![2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5339364.png)
![3,7-dimethyl-11-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5339368.png)
![N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339382.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B5339396.png)
![N-(3-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5339397.png)
![7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5339404.png)
![6-[(2-hydroxyethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5339406.png)